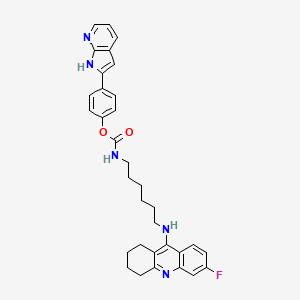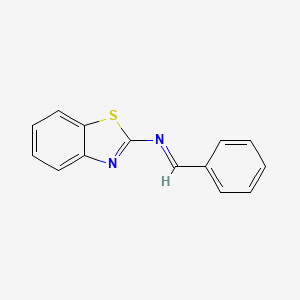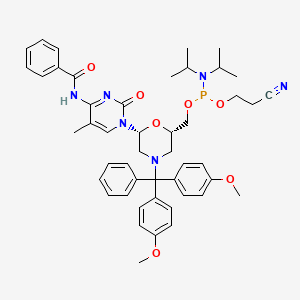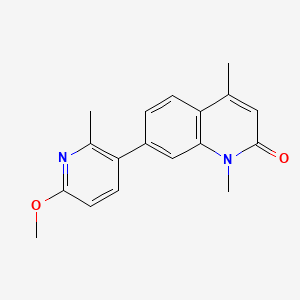
DMT-dT Phosphoramidite-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-dT Phosphoramidite-d11: is a deuterium-labeled derivative of DMT-dT Phosphoramidite. This compound is commonly used in the synthesis of DNA. The deuterium labeling is particularly useful in scientific research as it allows for the tracking and quantification of molecules during various processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-d11 involves the incorporation of deuterium into the DMT-dT Phosphoramidite moleculeThe deuterium atoms are incorporated during the synthesis of the phosphoramidite group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder or granule form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: DMT-dT Phosphoramidite-d11 primarily undergoes substitution reactions during DNA synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage .
Common Reagents and Conditions:
Reagents: Tetrazole, acetonitrile, iodine, water
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group.
Major Products: The major product formed from these reactions is the extended DNA chain with a stable phosphate linkage at the site of the this compound incorporation .
Scientific Research Applications
Chemistry: DMT-dT Phosphoramidite-d11 is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in various chemical research applications, including the study of gene function and regulation .
Biology: In biological research, this compound is used to create labeled DNA probes. These probes are used in techniques such as fluorescence in situ hybridization (FISH) to detect specific DNA sequences within cells .
Medicine: The compound is also used in the development of diagnostic assays and therapeutic agents. Deuterium labeling helps in the precise tracking of these molecules within biological systems, aiding in the study of pharmacokinetics and drug metabolism .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of DNA for various applications, including the production of synthetic genes and the development of new biotechnological products .
Mechanism of Action
DMT-dT Phosphoramidite-d11 exerts its effects through its incorporation into DNA during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage. The deuterium atoms in the compound allow for the tracking and quantification of the synthesized DNA .
Comparison with Similar Compounds
- DMT-dT Phosphoramidite
- DMT-dC Phosphoramidite
- DMT-dA Phosphoramidite
- DMT-dG Phosphoramidite
Comparison: DMT-dT Phosphoramidite-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for the precise tracking and quantification of the compound during various processes, making it particularly useful in studies involving pharmacokinetics and drug metabolism. Other similar compounds, such as DMT-dC Phosphoramidite and DMT-dA Phosphoramidite, do not have this labeling and therefore lack these specific advantages .
Properties
Molecular Formula |
C40H49N4O8P |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-2,3,4,4,5-pentadeuterio-5-[6-deuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i5D3,24D2,25D,26D2,35D,36D,37D |
InChI Key |
UNOTXUFIWPRZJX-AOSSAJQLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)


![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
